molecular formula C25H28N4O2S B3207901 2-(benzylsulfanyl)-1-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one CAS No. 1049200-73-8

2-(benzylsulfanyl)-1-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B3207901
CAS No.: 1049200-73-8
M. Wt: 448.6 g/mol
InChI Key: QKWUZSHVODEKRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridazine core substituted at position 3 with a piperazine moiety linked to a benzylsulfanyl-ethanone group. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where piperazine and aryl groups are pharmacophoric elements.

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2S/c1-2-31-22-10-8-21(9-11-22)23-12-13-24(27-26-23)28-14-16-29(17-15-28)25(30)19-32-18-20-6-4-3-5-7-20/h3-13H,2,14-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWUZSHVODEKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(benzylsulfanyl)-1-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the benzylsulfanyl group: This can be achieved by reacting benzyl chloride with sodium sulfide in an appropriate solvent.

    Synthesis of the pyridazinyl group: This involves the reaction of hydrazine with a suitable diketone to form the pyridazine ring.

    Coupling reactions: The ethoxyphenyl group can be introduced via a coupling reaction with the pyridazinyl intermediate.

    Formation of the final compound: The piperazinyl group is introduced through a nucleophilic substitution reaction, followed by the addition of the benzylsulfanyl group to form the final product.

Industrial production methods would involve scaling up these reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

2-(benzylsulfanyl)-1-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the functional groups.

    Substitution: The piperazinyl and pyridazinyl groups can undergo nucleophilic substitution reactions with suitable electrophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

2-(benzylsulfanyl)-1-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmacology: The compound can be studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential biological activity.

    Material Science: The compound can be explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Substituent Variations on the Pyridazine/Pyrimidine Ring

Compound Name Pyridazine/Pyrimidine Substituent Key Differences Potential Impact Reference
Target compound 6-(4-ethoxyphenyl) Ethoxy group enhances lipophilicity and electron-donating effects. May improve membrane permeability and metabolic stability compared to halogenated analogs.
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone Fluorophenyl at piperazine Fluorine introduces electronegativity and smaller steric bulk. Higher binding affinity to receptors sensitive to halogen interactions (e.g., serotonin receptors).
1-(4-(6-chloropyridazin-3-yl)piperazin-1-yl)-2-(4-cyclopropyl-3-fluorophenyl)ethan-1-one 6-chloropyridazin-3-yl Chlorine increases electronegativity and steric hindrance. Potentially higher potency but risk of toxicity due to chloro groups.

Modifications to the Piperazine-Linked Moiety

Compound Name Piperazine Substituent Key Differences Potential Impact Reference
Target compound Benzylsulfanyl-ethanone Benzylsulfanyl provides thioether linkage, enhancing stability. May reduce oxidative metabolism compared to ether or amine linkers.
4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Trifluoromethylphenyl CF₃ group increases hydrophobicity and electron-withdrawing effects. Enhanced selectivity for hydrophobic binding pockets (e.g., kinase inhibitors).
3-{2-[4-(4-phenoxyphenyl)piperazin-1-yl]ethyl}[1,3]oxazolo[4,5-b]pyridin-2(3H)-one Phenoxyphenyl Phenoxy group adds aromaticity and bulk. May improve CNS penetration due to balanced lipophilicity.

Heterocyclic Core Variations

Compound Name Core Structure Key Differences Potential Impact Reference
Target compound Pyridazine Pyridazine’s electron-deficient nature supports π-π stacking. Suitable for targeting ATP-binding sites (e.g., phosphodiesterases).
2-(benzylsulfanyl)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one Triazolo-pyrimidine Triazole introduces additional hydrogen-bonding sites. Enhanced kinase inhibition due to triazole’s metal-chelating ability.
1-(4-(4-((5-chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one Pyrimidine-triazole hybrid Triazole-pyrimidine fusion creates a rigid scaffold. Improved selectivity for tyrosine kinases.

Research Findings and Implications

  • Target compound : The 4-ethoxyphenyl group likely enhances metabolic stability compared to halogenated analogs (e.g., chloro or fluoro derivatives) .
  • Piperazine modifications: Benzylsulfanyl-ethanone linkers may reduce CYP450-mediated metabolism compared to alkyl chains .
  • Core substitutions : Pyridazine-based compounds show moderate solubility but excel in targeting electron-deficient binding sites, whereas triazolo-pyrimidines offer superior kinase inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzylsulfanyl)-1-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-(benzylsulfanyl)-1-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.